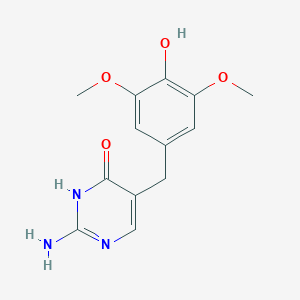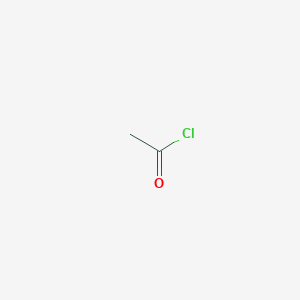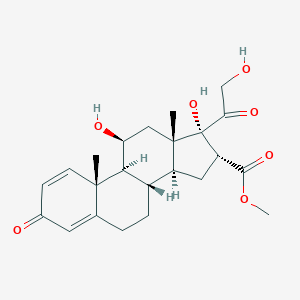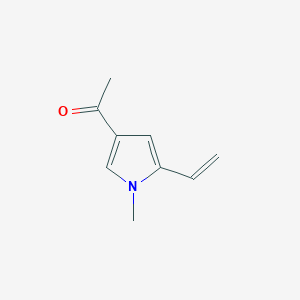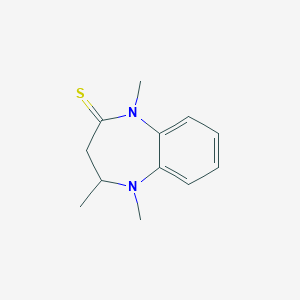
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione (TMDT) is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. TMDT is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. The unique chemical structure of TMDT makes it an attractive target for synthetic chemists and medicinal chemists.
科学的研究の応用
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use as a ligand in metal coordination chemistry. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can form stable complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit interesting catalytic properties, making them useful in organic synthesis.
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has also been studied for its potential use as a fluorescent probe. The compound exhibits fluorescence properties, which can be utilized for sensing applications. 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to selectively detect metal ions, such as copper and mercury, in aqueous solutions. This property makes it a promising candidate for environmental monitoring and biomedical applications.
作用機序
The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is not fully understood. However, it is believed that the compound interacts with metal ions through its thione and amino groups. The formation of stable complexes between 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and metal ions is thought to be responsible for its catalytic and sensing properties.
生化学的および生理学的効果
The biochemical and physiological effects of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione are not well characterized. However, studies have shown that the compound is relatively non-toxic and exhibits low cytotoxicity towards human cells. This property makes it a potential candidate for biomedical applications.
実験室実験の利点と制限
One of the advantages of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its ease of synthesis. The compound can be synthesized using relatively simple and inexpensive methods. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione exhibits interesting catalytic and sensing properties, making it a promising candidate for various applications.
However, one limitation of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is its instability in aqueous solutions. The compound tends to hydrolyze in the presence of water, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione. One area of research is the development of new synthetic methods for the compound. This could lead to higher yields and purities of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione, making it more useful for various applications.
Another area of research is the study of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione as a potential drug candidate. The compound exhibits low cytotoxicity towards human cells, making it a promising candidate for further study. Additionally, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione has been shown to exhibit interesting fluorescent properties, which could be utilized for imaging applications.
Conclusion
In conclusion, 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione is a promising compound that has attracted significant attention from the scientific community. Its unique chemical structure and interesting properties make it a potential candidate for various applications, including metal coordination chemistry, sensing, and biomedical applications. Further research is needed to fully understand the mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione and to explore its potential in various fields.
合成法
The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione can be achieved through several methods, including the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of an acid catalyst. Another method involves the reaction of 2-aminothiophenol with 2,3-butanedione in the presence of ammonium acetate and acetic anhydride. The yield of 1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione from these methods ranges from 30-60%. The purity of the product can be increased by recrystallization from an appropriate solvent.
特性
CAS番号 |
123229-21-0 |
|---|---|
製品名 |
1,2,5-Trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
分子式 |
C12H16N2S |
分子量 |
220.34 g/mol |
IUPAC名 |
1,2,5-trimethyl-2,3-dihydro-1,5-benzodiazepine-4-thione |
InChI |
InChI=1S/C12H16N2S/c1-9-8-12(15)14(3)11-7-5-4-6-10(11)13(9)2/h4-7,9H,8H2,1-3H3 |
InChIキー |
MIVROBKMBDEALC-UHFFFAOYSA-N |
SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
正規SMILES |
CC1CC(=S)N(C2=CC=CC=C2N1C)C |
同義語 |
2H-1,5-Benzodiazepine-2-thione, 1,3,4,5-tetrahydro-1,4,5-trimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



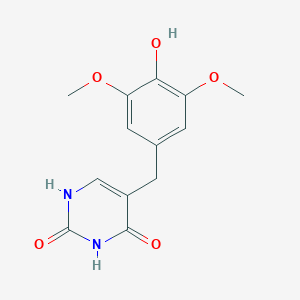
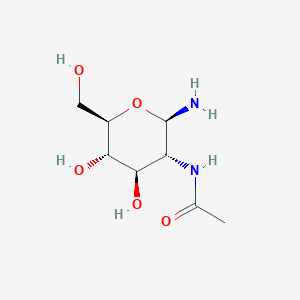
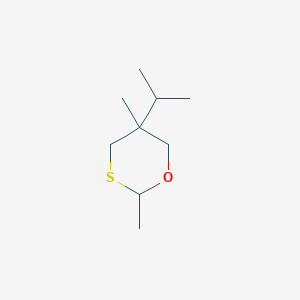
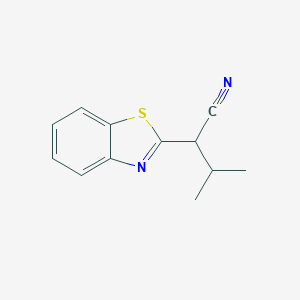
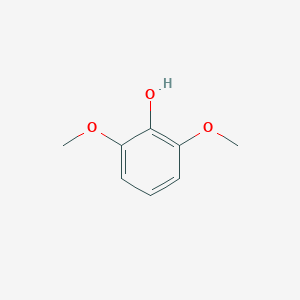

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
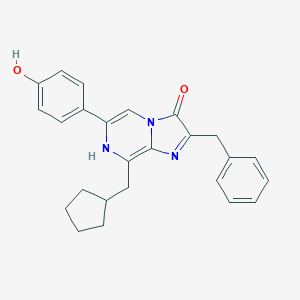
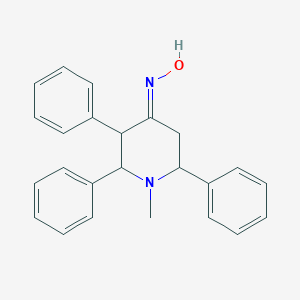
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
